molecular formula C9H7ClO2 B13531528 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one

1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B13531528
M. Wt: 182.60 g/mol
InChI Key: CJQJGKXDDWVVIY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H7ClO2 It is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial or anticancer activities .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7ClO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,12H,1H2

InChI Key

CJQJGKXDDWVVIY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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